molecular formula C19H15Cl2N3O B2447247 N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide CAS No. 1808528-30-4

N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide

Cat. No.: B2447247
CAS No.: 1808528-30-4
M. Wt: 372.25
InChI Key: NCCIPSQNICBUTQ-UHFFFAOYSA-N
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Description

N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group attached to a chlorinated phenyl ring, which is further connected to a chloropyridine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling: The chlorinated intermediate is coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorinated positions on the phenyl and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups at the chlorinated positions.

Scientific Research Applications

N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chlorinated rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide derivatives: Compounds with similar structures but different substituents on the benzylamino or pyridine rings.

    Quinazoline derivatives: Compounds with a similar core structure but different functional groups, often studied for their biological activities.

    Pyridazine derivatives: Compounds with a pyridazine ring instead of a pyridine ring, known for their diverse pharmacological properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O/c20-16-11-14(24-19(25)15-7-4-10-22-18(15)21)8-9-17(16)23-12-13-5-2-1-3-6-13/h1-11,23H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCIPSQNICBUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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